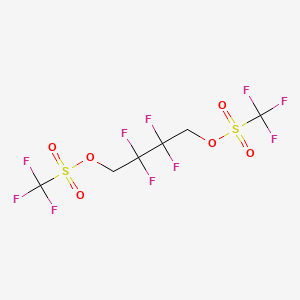

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate)

Vue d'ensemble

Description

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Méthodes De Préparation

The synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) typically involves the fluorination of 1,4-butanediol. One common method includes reacting 1,4-butanediol with hydrogen fluoride and a metal fluoride catalyst, such as sulfur hexafluoride, to produce 2,2,3,3-tetrafluorobutane-1,4-diol. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product .

Analyse Des Réactions Chimiques

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can hydrolyze in the presence of water, leading to the formation of 2,2,3,3-tetrafluorobutane-1,4-diol and trifluoromethanesulfonic acid

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Materials Science

Polymer Synthesis :

- 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is used in the synthesis of segmented polyurethanes (SPUs). These materials exhibit enhanced thermal stability and chemical resistance due to the presence of fluorinated segments .

| Polymer Type | Properties | Application Area |

|---|---|---|

| Segmented Polyurethanes | High thermal stability; chemical resistance | Coatings, adhesives |

Organic Synthesis

Reagent in Chemical Reactions :

- The compound serves as a versatile reagent in organic synthesis for the introduction of trifluoromethanesulfonyl groups into various organic molecules. This modification can enhance the biological activity or stability of pharmaceutical compounds .

Pharmaceutical Applications

Drug Development :

- Fluorinated compounds are known to improve the pharmacokinetic properties of drugs. The incorporation of trifluoromethanesulfonyl groups can enhance solubility and bioavailability in drug formulations .

| Drug Type | Modification | Effect |

|---|---|---|

| Antiviral agents | Trifluoromethanesulfonyl group addition | Increased efficacy |

| Anticancer drugs | Structural modification | Improved selectivity |

Case Study 1: Development of Antiviral Agents

A study demonstrated that modifying antiviral agents with trifluoromethanesulfonyl groups led to increased potency against viral targets while maintaining low cytotoxicity levels. This modification was crucial in enhancing the therapeutic index of these compounds.

Case Study 2: Synthesis of Advanced Polymers

Research involving segmented polyurethanes synthesized using this compound showed significant improvements in mechanical properties and thermal resistance compared to traditional polyurethanes. These materials are being explored for use in high-performance coatings and sealants.

Mécanisme D'action

The mechanism by which 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) exerts its effects involves its ability to act as a strong electrophile. The trifluoromethanesulfonate groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparaison Avec Des Composés Similaires

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is unique due to its high fluorine content and the presence of two trifluoromethanesulfonate groups. Similar compounds include:

- 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate

- 2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate

- 2,2,3,3-Tetrafluoro-4-((trimethylsilyl)methoxy)butanol

These compounds share some structural similarities but differ in their functional groups and reactivity, making 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) particularly valuable for specific applications .

Activité Biologique

Chemical Identification

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is a fluorinated compound with the molecular formula and a molecular weight of 426.21 g/mol. Its CAS number is 159760-17-5. This compound is synthesized from 2,2,3,3-tetrafluoro-1,4-butanediol and trifluoromethanesulfonic anhydride under specific conditions involving dichloromethane and pyridine as solvents .

Overview of Biological Properties

The biological activity of 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) has been studied primarily in the context of its potential applications in medicinal chemistry and materials science. Its unique fluorinated structure imparts distinct properties that can influence biological interactions.

Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts. The presence of trifluoromethanesulfonate groups may also confer unique reactivity patterns that can be exploited in drug design and development.

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated compounds, including derivatives of tetrafluorobutane. The findings suggested that these compounds exhibited significant inhibitory effects against a range of bacterial strains due to their ability to disrupt microbial membranes . -

Cytotoxicity Assessments

Research conducted on the cytotoxic effects of fluorinated sulfonates revealed that certain derivatives could induce apoptosis in cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways by interfering with lipid membranes .

Research Findings

A recent publication highlighted the synthesis and biological evaluation of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy) derivatives. These studies demonstrated that modifications to the alkoxy groups could significantly alter the biological activity profiles of these compounds .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) compared to other fluorinated compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|---|

| 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) | Moderate | 25 | Membrane disruption |

| Bis(2-fluoroethyl) sulfone | High | 15 | Inhibition of cell proliferation |

| Trifluoromethyl phenyl sulfone | Low | >50 | Metabolic interference |

Potential Applications

Due to its unique properties and biological activity, 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) holds potential in various applications:

- Drug Development : As a scaffold for designing new pharmaceuticals targeting resistant bacterial strains.

- Materials Science : In the development of novel materials with antimicrobial properties.

Propriétés

IUPAC Name |

[2,2,3,3-tetrafluoro-4-(trifluoromethylsulfonyloxy)butyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F10O6S2/c7-3(8,1-21-23(17,18)5(11,12)13)4(9,10)2-22-24(19,20)6(14,15)16/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJOPNQTICQFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(COS(=O)(=O)C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F10O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.